molecular formula C17H20N2O2 B8577824 Benzoic acid, 4-[3-(dimethylamino)-1-(2-pyridinyl)propyl]- CAS No. 515133-95-6

Benzoic acid, 4-[3-(dimethylamino)-1-(2-pyridinyl)propyl]-

Cat. No. B8577824
M. Wt: 284.35 g/mol
InChI Key: KWKVTWDRMYLYBX-UHFFFAOYSA-N
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Patent
US07189757B2

Procedure details

(+/−)-Brompheniramine 17 (obtained by neutralization of the maleate salt; 38 g, 120 mmol) was dissolved in dry THF under nitrogen and the solution was cooled in a dry ice/acetone bath. n-butyllithium (1.6 M, hexanes, 90 mL, 144 mmol) was added dropwise to the reaction mixture to give a red solution. After 2 h of stirring, carbon dioxide was bubbled into the solution as the bath slowly warmed to room temperature. The resulting mixture was stirred overnight and the reaction was quenched with water (500 mL). The aqueous layer was extracted with ethyl acetate (2×500 mL). The organic layer was discarded and the aqueous layer was concentrated to a yellow paste. The paste was digested in sodium hydroxide (1 N, 150 mL) and chloroform (200 mL) and the layers were separated. The aqueous layer was extracted with chloroform (200 mL) and ethyl acetate (2×150 mL). The chloroform layers were concentrated to yield unreacted 17 (17 g, 44%). The ethyl acetate layers were concentrated to 1.4 g of a complex mixture which was discarded. The aqueous layer was concentrated to a thick oil, filtered to remove insoluble solid, and dissolved in ethanol (100 mL) and water (40 mL). The pH was adjusted to 2 by the careful addition of concentrated HCl (about 17 mL). The resulting solution was concentrated, dissolved in 1:1 methanol:ethanol, filtered to remove insoluble NaCl and concentrated to a brown oil (13 g). The oil was purified by column chromatography (8.5/1/0.5 CH2Cl2/MeOH/triethylamine) to yield 18a as a white solid (3 g, 8%). The structure was confirmed by 1H NMR, LC/MS, and elemental analysis. Ethyl 4-[3-dimethylamino-1-(2-pyridyl)propyl]benzoate (18c). Acid 18a (927 mg, 3.26 mmol) was stirred in oxalyl chloride (5 mL) at room temperature for 2 minutes and dry toluene (4 mL) was added to facilitate stirring. After 1 h, the mixture was concentrated. Ethanol (10 mL) and triethylamine (1.35 mL) were added and the dark yellow mixture was stirred overnight. The mixture was then concentrated and partitioned between ethyl acetate (25 mL) and water (25 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (10 mL). The combined organic layers were washed with water (20 mL) and the combined aqueous layers were extracted with ethyl acetate (20 mL). The combined organic layers were dried with Na2SO4, filtered, and concentrated to yield 18c as an oil. Purification by flash chromatography (4/1 CH2Cl2/MeOH) yielded 18c (136 mg) as a yellow oil. The structure was confirmed by 1H NMR and LC/MS. (Esters 18d, 18e, and 18f were similarly prepared.) Ethyl 4-(3-dimethylamino-1-(2-pyridyl)propyl)benzoate, oxalic acid salt (18c-Ox). A solution of oxalic acid (52 mg, 0.58 mmol) in ethanol (0.5 mL) was added in one aliquot to a stirred solution of 18c (185 mg, 0.59 mmol) in ethanol (0.5 mL). The mixture became solid after 30 seconds of stirring. The solid mass was broken up, ethanol (0.75 mL) was added, and the solid was collected by suction filtration after 1.5 h of stirring and subsequently washed with ethanol. After drying, the oxalate salt 18c-Ox was obtained as white powder (167 mg, 72%). 1H NMR, LC/MS, and elemental analyses were consistent with the structure of the product. (The oxalate salt of 18e was prepared similarly.)
[Compound]
Name
Esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
18e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
18f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ethyl 4-(3-dimethylamino-1-(2-pyridyl)propyl)benzoate, oxalic acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mg
Type
reactant
Reaction Step Three
Name
18c
Quantity
185 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.75 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[CH3:7][N:8]([CH3:29])[CH2:9][CH2:10][CH:11]([C:18]1[CH:28]=[CH:27][C:21]([C:22]([O:24]CC)=[O:23])=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C(O)C>[CH3:29][N:8]([CH3:7])[CH2:9][CH2:10][CH:11]([C:18]1[CH:19]=[CH:20][C:21]([C:22]([OH:24])=[O:23])=[CH:27][CH:28]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
18e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
18f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Ethyl 4-(3-dimethylamino-1-(2-pyridyl)propyl)benzoate, oxalic acid salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
52 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
18c
Quantity
185 mg
Type
reactant
Smiles
CN(CCC(C1=NC=CC=C1)C1=CC=C(C(=O)OCC)C=C1)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.75 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (4/1 CH2Cl2/MeOH)
CUSTOM
Type
CUSTOM
Details
yielded 18c (136 mg) as a yellow oil
CUSTOM
Type
CUSTOM
Details
after 30 seconds
Duration
30 s
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration after 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
of stirring
WASH
Type
WASH
Details
subsequently washed with ethanol
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C1=NC=CC=C1)C1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.